Lipophilicity and Hydrogen‑Bonding Capacity vs. 2‑Methyl Analog
Compared to 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine (CAS 178430-13-2), the target compound adds a methoxy group that increases the computed XLogP3 from 3.1 to 3.6 while simultaneously raising the hydrogen‑bond acceptor count from 2 to 3 [1]. This dual modulation of lipophilicity and polarity is expected to improve aqueous solubility and reduce nonspecific protein binding relative to the purely hydrophobic 2‑methyl substituent.
| Evidence Dimension | Computed XLogP3 and Hydrogen‑Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.6; HBA = 3 |
| Comparator Or Baseline | 4‑Chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine: XLogP3 = 3.1; HBA = 2 |
| Quantified Difference | ΔXLogP3 = +0.5; ΔHBA = +1 |
| Conditions | Values computed using XLogP3 3.0 algorithm; HBA defined by Cactvs (PubChem release 2025.04.14) |
Why This Matters
Higher HBA count and moderately increased logP can enhance oral bioavailability potential, making the compound a more advanced intermediate for lead optimization than the 2‑methyl analog.
- [1] PubChem. 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine (CID 79617116). Computed properties: XLogP3, HBA. https://pubchem.ncbi.nlm.nih.gov/compound/79617116 (accessed 2026-05-03). View Source
